1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
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Description
The compound is a complex organic molecule that contains several interesting substructures, including a cyclopropyl group, an oxadiazole ring, a pyridine ring, an imidazole ring, and a carboxylic acid group . These substructures are common in many biologically active compounds and materials .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, oxadiazoles can be synthesized through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole core have been recognized as selective inhibitors of human carbonic anhydrase isoforms . These enzymes play a crucial role in maintaining pH balance in the body and are implicated in various physiological and pathological processes .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with their targets through hydrogen bonding . The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed in similar structures .
Biochemical Pathways
Given the potential target of carbonic anhydrases, it could be involved in the regulation of ph and bicarbonate transport in the body .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and the presence of functional groups, can influence its pharmacokinetic profile .
properties
IUPAC Name |
1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c20-14(21)10-6-19(7-16-10)12-9(2-1-5-15-12)13-17-11(18-22-13)8-3-4-8/h1-2,5-8H,3-4H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFXPFAHTRXKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(N=CC=C3)N4C=C(N=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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